![molecular formula C11H12N2O2 B187017 2-Méthylimidazo[1,2-a]pyridine-3-carboxylate d’éthyle CAS No. 2549-19-1](/img/structure/B187017.png)

2-Méthylimidazo[1,2-a]pyridine-3-carboxylate d’éthyle

Vue d'ensemble

Description

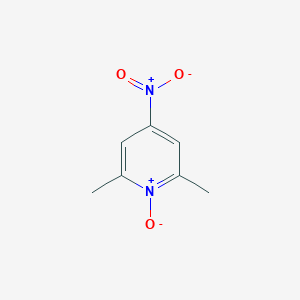

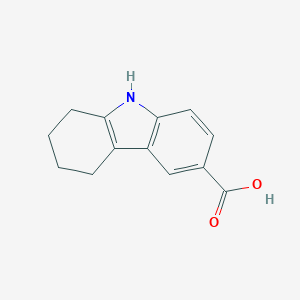

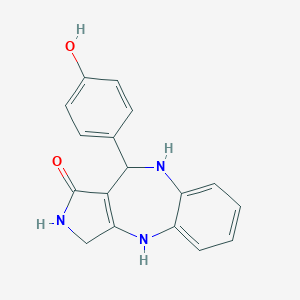

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is known for its diverse biological activities and is used in various scientific research applications.

Applications De Recherche Scientifique

2-Méthylimidazo[1,2-a]pyridine-3-carboxylate d’éthyle : Une analyse complète des applications de la recherche scientifique

Échafaudage de développement de médicaments en chimie médicinale : Le this compound sert d’intermédiaire crucial dans la synthèse de composés imidazo[1,2-a]pyridiniques, qui sont reconnus comme un échafaudage de « préjugé médicamenteux ». Cela signifie qu’ils sont souvent utilisés comme structure de base sur laquelle les médicaments peuvent être développés en raison de leurs propriétés favorables pour interagir avec les systèmes biologiques .

Activité antimicrobienne ciblant les infections bactériennes : Les composés dérivés de ce produit chimique ont montré des résultats prometteurs dans des études antimicrobiennes. Par exemple, des dérivés ont été synthétisés et criblés pour leur activité antiproliférative contre des bactéries spécifiques telles que S. pneumoniae, indiquant des applications potentielles dans le développement de nouveaux agents antibactériens .

Caractère structurel de la science des matériaux : La partie imidazo[1,2-a]pyridine est utile en science des matériaux en raison de son caractère structurel. Elle peut être intégrée à divers matériaux pour améliorer leurs propriétés ou pour créer de nouveaux matériaux ayant les caractéristiques souhaitées .

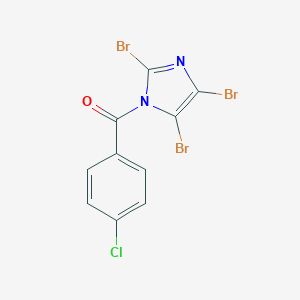

Réactions d’halogénation Synthèse chimique : Le composé interagit avec le brome moléculaire et l’iode, ce qui est significatif pour les réactions d’halogénation, un processus largement utilisé en synthèse organique pour incorporer des atomes d’halogène dans d’autres composés, ce qui peut modifier leurs propriétés chimiques .

Composé intermédiaire de synthèse organique : C’est un intermédiaire important pour la synthèse de divers composés imidazo[1,2-a]pyridiniques, qui peuvent avoir de multiples applications dans différents domaines de la chimie et de la pharmacologie .

Fonctionnalisation Réactions radicalaires : Des progrès récents ont été réalisés dans les réactions radicalaires de fonctionnalisation directe des imidazo[1,2-a]pyridines par le biais de la catalyse par les métaux de transition et de conditions sans métaux. Ce composé peut jouer un rôle dans ces processus, conduisant à la création de structures moléculaires diverses et complexes .

Mécanisme D'action

Target of Action

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of activity .

Pharmacokinetics

The compound’s molecular weight is 204.23 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological effects .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity

Cellular Effects

Related imidazo[1,2-a]pyridine derivatives have been shown to have significant activity against various bacteria

Molecular Mechanism

It is known that 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides

Méthodes De Préparation

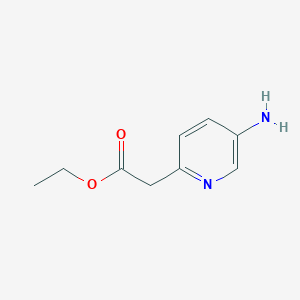

Synthetic Routes and Reaction Conditions: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-propargylpyridinium salts in the presence of a base such as sodium methoxide. This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate often involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This method is favored due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types:

Propriétés

IUPAC Name |

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQFBICEAEEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353507 | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-19-1 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)